8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-ethoxy-3-(4-methylphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-3-22-15-6-4-5-13-11-16(18(19)23-17(13)15)24(20,21)14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHIKQCPERXNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure.
Ethoxylation: The ethoxy group is introduced at the 8th position of the chromen-2-one core using ethyl iodide and a base such as potassium carbonate.
Sulfonylation: The 4-methylbenzenesulfonyl group is introduced at the 3rd position through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and a base such as pyridine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the nature of the reagents and reaction conditions.
Scientific Research Applications
8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and photostability.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be mediated through the induction of apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential. The compound may also inhibit specific enzymes or receptors involved in disease progression.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (in 4-nitrophenyl) is strongly electron-withdrawing, enhancing electrophilic reactivity, while the methylsulfonyl group (in 2-[4-(methylsulfonyl)phenyl]) offers moderate polarity and metabolic resistance. The tosyl group in the target compound combines bulkiness with moderate electron withdrawal .
- Synthetic Routes : Most 3-substituted coumarins are synthesized via condensation reactions using aldehydes and nitriles, followed by cyclization. The ethoxy group is typically introduced early, as seen in .
Cytotoxicity
- 8-Ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one (C08) : Demonstrated significant cytotoxicity against MCF-7 (breast cancer) and MRC-5 (lung fibroblast) cell lines, with IC₅₀ values comparable to the control drug 5-azacytidine .
- 8-Ethoxy-3-(4-fluorophenyl)-2H-chromen-2-one (C05) : Showed moderate activity, suggesting that nitro groups enhance potency compared to halogens .
Antibacterial Activity
- N-(3-Cyano-4-ethoxy-2-oxo-2H-chromen-7-yl)-formamide Derivatives: Exhibited bacteriostatic activity against Gram-positive and Gram-negative bacteria, though less potent than cephalexin . Sulfonyl groups may improve membrane penetration, but this requires validation for the target compound.
Crystallographic and Physicochemical Properties
Key Observations :
- Planarity and Stacking : The 4-nitrophenyl derivative exhibits a dihedral angle of 25.27°, allowing π-π stacking interactions critical for solid-state stability. The bulkier tosyl group may reduce planarity, affecting solubility .
- Hydrogen Bonding : C–H⋯O interactions in nitro derivatives stabilize crystal packing, while sulfonyl groups could introduce stronger dipole-dipole interactions .
Metabolic and Pharmacokinetic Considerations
- CYP2C9 Interactions: Coumarins like acenocoumarol are metabolized by CYP2C7. Variants like CYP2C9*3 reduce enzymatic activity, increasing drug sensitivity .
Biological Activity
8-Ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by its unique structural features that include an ethoxy group and a sulfonyl moiety. This compound has garnered interest due to its potential biological activities, which are linked to its interactions with various molecular targets.
Chemical Structure and Properties
The structural formula of 8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one can be represented as follows:
This indicates the presence of an ethoxy group at position 8 and a sulfonyl group derived from 4-methylbenzenesulfonic acid at position 3. The chromenone core contributes to the compound's reactivity and biological properties.
Biological Activity Overview
Research on chromenones has highlighted several potential biological activities, including:
- Antitumor Activity : Chromenone derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Effects : Some studies suggest that chromenones may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory processes.
- Antiviral Properties : Preliminary findings indicate that certain chromenones can inhibit viral replication, making them candidates for further investigation in antiviral therapies.
The biological activity of 8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one is hypothesized to involve:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, thereby inhibiting their activity. This could affect various metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling cascades.
- DNA Interaction : The chromenone structure may allow for interactions with DNA, potentially leading to effects on gene expression and cellular proliferation.
Research Findings
A variety of studies have been conducted to elucidate the biological activities of related compounds:
Case Studies
- Antitumor Efficacy : A study on structurally similar chromenones revealed that compounds with sulfonyl substitutions effectively inhibited the proliferation of human cancer cell lines such as A431 (vulvar epidermal carcinoma) and MCF7 (breast cancer) through apoptosis induction .
- Anti-inflammatory Mechanisms : Research indicated that certain derivatives could reduce inflammation markers in vitro by downregulating pro-inflammatory cytokines, showcasing their therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the 4-methylbenzenesulfonyl group into coumarin derivatives like 8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one?
- Methodological Answer : The sulfonyl group is typically introduced via nucleophilic substitution or sulfonylation reactions. For example, ethyl methylsulfonylacetate (a reagent cited in ) can act as a sulfonylating agent under alkaline conditions. Reaction optimization involves controlling temperature (60–80°C) and solvent polarity (DMF or THF) to enhance electrophilic substitution at the coumarin C3 position. Characterization of intermediates via (e.g., δ 2.5–3.0 ppm for sulfonyl protons) and IR (1320–1160 cm for S=O stretches) is critical .
Q. How can X-ray crystallography validate the molecular structure of 8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker X8 Proteum diffractometer (CuKα radiation, λ = 1.54178 Å) is standard. Data refinement with SHELXL97 ( ) reveals geometric parameters (e.g., C–S bond lengths of ~1.76 Å, confirming sulfonyl attachment) and torsion angles. For orthorhombic systems (space group ), unit cell parameters (e.g., , , Å) and -factors () ensure accuracy .
Q. What spectroscopic techniques are essential for characterizing substituent effects in this compound?
- Methodological Answer :
- : Ethoxy protons appear as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.8–4.2 ppm). Aromatic protons in the 4-methylbenzenesulfonyl group resonate at δ 7.3–7.8 ppm.
- IR Spectroscopy : Confirm sulfonyl (1320 cm) and lactone (1720 cm) groups.
- UV-Vis : Chromen-2-one absorbs at λ ~310 nm (π→π* transitions), with bathochromic shifts indicating substituent electronic effects .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond lengths vs. theoretical calculations) be resolved for sulfonylated coumarins?
- Methodological Answer : Discrepancies between experimental (SCXRD) and computational (DFT) bond lengths often arise from crystal packing forces. For example, C–S bonds in sulfonylated coumarins may elongate by 0.02–0.05 Å due to intermolecular C–H···O hydrogen bonds (). Use Hirshfeld surface analysis (Mercury software) to quantify interactions and refine models with restraints in SHELXL .
Q. What strategies optimize the regioselectivity of sulfonylation in coumarin derivatives with multiple reactive sites?
- Methodological Answer : Regioselectivity at C3 is controlled by electron density distribution. Computational methods (e.g., Fukui function analysis) predict electrophilic attack sites. Experimentally, directing groups like ethoxy (at C8) deactivate adjacent positions via resonance. Solvent polarity (e.g., DMF vs. acetone) and Lewis acid catalysts (e.g., AlCl) further modulate reactivity .
Q. How do hydrogen-bonding networks influence the biological activity of sulfonylated coumarins?
- Methodological Answer : The 4-methylbenzenesulfonyl group participates in C–H···O and π–π stacking (e.g., centroid distances ~3.6 Å), enhancing solubility and target binding (). Molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) shows sulfonyl oxygen interactions with Arg120 and Tyr355 residues, critical for inhibitory activity. Validate via in vitro assays (IC) .
Q. Why do certain synthetic routes yield low purity, and how can this be mitigated?
- Methodological Answer : Impurities often stem from incomplete sulfonylation or ethoxy group hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (gradient elution) or recrystallization (ethanol/water). High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H] at m/z 361.08 for CHOS) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for similar sulfonylated coumarins: How to assess reliability?
- Methodological Answer : Variations in melting points (e.g., ±5°C) arise from polymorphic forms or solvent residues. Use differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to pure phases. Cross-reference with SCXRD data (e.g., unit cell consistency) and elemental analysis (±0.3% for C/H/N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
